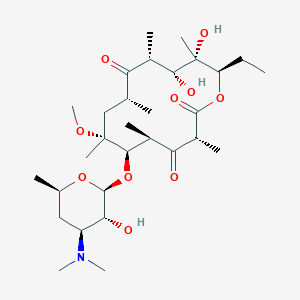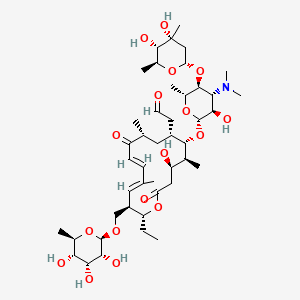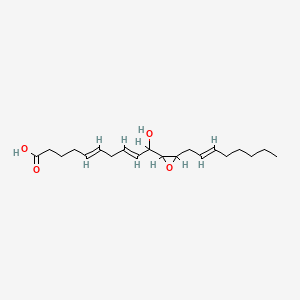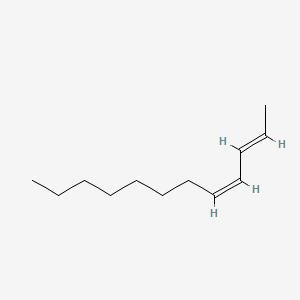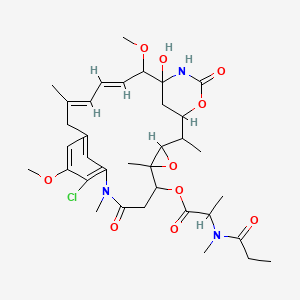![molecular formula C11H11N2O2 B1240121 3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)
3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-tryptophanyl radical is the L-enantiomer of tryptophanyl radical. It has a role as an animal metabolite and a plant metabolite. It is a L-amino acid radical and a tryptophanyl radical. It derives from a L-tryptophan. It is a conjugate base of a L-tryptophanyl radical cation. It is an enantiomer of a D-tryptophanyl radical.
Applications De Recherche Scientifique
Corrosion Inhibition
Amino acid-based corrosion inhibitors, including compounds related to 3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl, have been synthesized and found effective in preventing corrosion of mild steel. These inhibitors work by adsorbing onto the metal surface, as evidenced by electrochemical impedance and potentiodynamic polarization methods. They follow the Langmuir adsorption isotherm and are supported by SEM, AFM, and EDX studies (Srivastava et al., 2017).
Chemical Reactivity and Synthesis
Studies have explored the reactivity of amino-functionalized 3-vinyl-1H-indoles (closely related to the compound of interest) with various dienophiles, leading to diverse products like substitution products, redox products, and Diels-Alder adducts. This research highlights the synthetic utility and potential applications of these compounds in chemical synthesis (Medion-Simon & Pindur, 1991).
Crystal Structure Analysis
Research on the crystal structure of related compounds, such as (2S*)-2-ammonio-3-(1H-indol-3-yl)propionate, reveals insights into their molecular arrangement and intermolecular interactions. Such studies are essential for understanding the physical and chemical properties of these compounds at the molecular level (Di, 2010).
Pharmacological Synthesis
Compounds structurally similar to this compound have been used in the synthesis of pharmacologically relevant molecules. For example, the Ullmann coupling between 2-chlorobenzoic acids and amino acids was used to prepare indole derivatives, which are precursors in the synthesis of chromogenic compounds useful in identifying microorganisms (Dominguez et al., 2009).
Propriétés
Formule moléculaire |
C11H11N2O2 |
|---|---|
Poids moléculaire |
203.22 g/mol |
InChI |
InChI=1S/C11H11N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,14,15)/t9-/m0/s1 |
Clé InChI |
UMQXPTSGLUXAQK-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C[N]2)C[C@@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



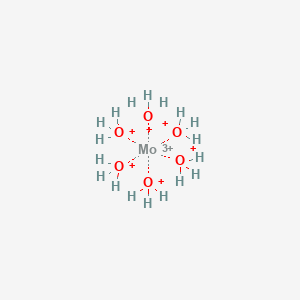
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide](/img/structure/B1240039.png)
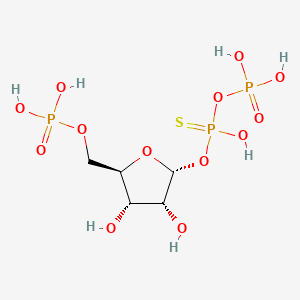
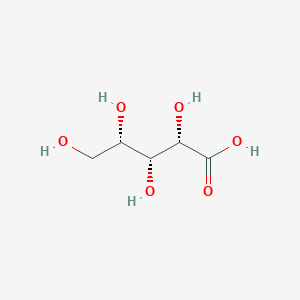
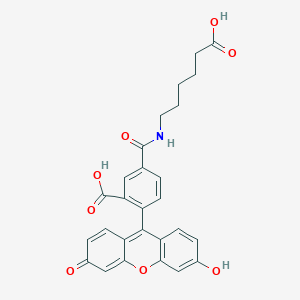
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)
